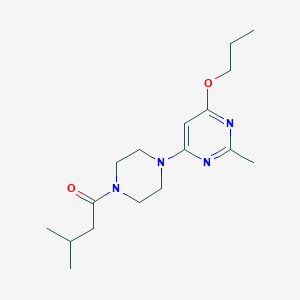

3-Methyl-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)butan-1-one

Description

Properties

IUPAC Name |

3-methyl-1-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O2/c1-5-10-23-16-12-15(18-14(4)19-16)20-6-8-21(9-7-20)17(22)11-13(2)3/h12-13H,5-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTXTSSVNLVUQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)CC(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)butan-1-one is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Molecular Formula: C16H24N4O

Molecular Weight: 288.39 g/mol

CAS Number: 2380170-53-4

Research indicates that compounds with piperazine and pyrimidine structures often exhibit diverse pharmacological effects, including:

- Antidepressant Activity: Some studies suggest that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

- Anticancer Properties: Compounds similar to this compound have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.

In Vitro Studies

- Cell Line Testing:

- Neurotransmitter Interaction:

- In assays evaluating serotonin receptor binding, derivatives showed promising affinity, indicating potential antidepressant effects.

In Vivo Studies

A limited number of animal studies have been conducted to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Preliminary findings suggest:

- Behavioral Tests: In rodent models, compounds with similar structures exhibited reduced depressive-like behaviors in forced swim tests.

| Study Type | Model Used | Result |

|---|---|---|

| In Vitro | HL-60 Cells | Induced apoptosis |

| In Vivo | Rodent Models | Reduced depressive behaviors |

Case Studies

Several case studies have highlighted the therapeutic potential of piperazine derivatives:

- Case Study 1: A clinical trial involving a piperazine-based compound showed significant improvement in patients with generalized anxiety disorder, suggesting that the structural features of these compounds could be leveraged for developing anxiolytic medications.

- Case Study 2: A study on a related compound demonstrated efficacy in reducing tumor size in xenograft models of breast cancer, supporting the hypothesis that structural modifications can enhance anticancer properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a broader class of piperazine- and pyrimidine-containing molecules, often explored in pharmaceutical research. Below is a detailed comparison with two structurally analogous compounds from pharmaceutical reference standards ():

Structural and Functional Group Comparison

Target Compound :

- Core Structure : Pyrimidine (6-propoxypyrimidin-4-yl) + piperazine + butan-1-one.

- Substituents : Methyl (C-2 of pyrimidine), propoxy (C-6 of pyrimidine), and a branched butan-1-one chain.

- Key Functional Groups : Ketone (C=O), ether (C-O-C3H7).

Compound A :

3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 108855-18-1) .

- Core Structure : Pyrido[1,2-a]pyrimidin-4-one + piperidine + benzisoxazole.

- Substituents : Fluorine (benzisoxazole), methyl (pyrimidine), ethyl linker.

- Key Functional Groups: Lactam (pyrido-pyrimidinone), benzisoxazole (O-N fused ring).

Compound B :

3-[2-[4-[2-Fluoro-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (No CAS provided) .

- Core Structure: Pyrido-pyrimidinone + dual piperidine rings + benzisoxazole + fluorinated benzoyl group.

- Substituents : Fluorine (benzisoxazole and benzoyl), methyl (pyrimidine), ethyl linker.

- Key Functional Groups : Lactam, benzisoxazole, ketone (benzoyl).

Molecular Properties and Pharmacological Implications

| Parameter | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₁₇H₂₈N₄O₂ | C₂₂H₂₃FN₄O₂ | C₃₃H₃₄F₂N₆O₃ |

| Molecular Weight | 320.4 g/mol | ~410.5 g/mol (estimated) | ~632.7 g/mol (estimated) |

| Key Substituents | Propoxy, methyl | Fluoro-benzisoxazole, methyl | Dual fluoro-benzisoxazole, benzoyl |

| Functional Groups | Ketone, ether | Lactam, benzisoxazole | Lactam, benzisoxazole, ketone |

| Potential Applications | Pharmaceutical intermediate | CNS drug candidate (e.g., antipsychotic) | Multi-target CNS modulator |

Key Observations :

Lipophilicity : The target compound’s propoxy group likely enhances lipophilicity compared to Compound A’s fluorinated benzisoxazole, which may improve blood-brain barrier penetration .

Metabolic Stability : Fluorine in Compounds A and B could reduce metabolic degradation compared to the target’s propoxy chain, which is susceptible to oxidative metabolism .

Structural Complexity : Compound B’s dual piperidine and benzoyl groups suggest higher receptor selectivity but poorer synthetic accessibility than the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.